Dichloromannitol

Beschreibung

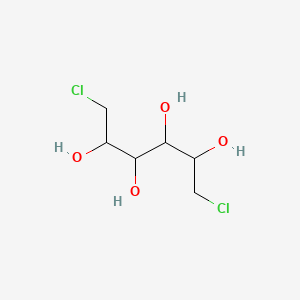

Dichloromannitol (C₆H₁₂Cl₂O₆) is a chlorinated derivative of mannitol, a hexahydric sugar alcohol. Historically, chlorinated sugar alcohols like dichloromannitol have been explored for their antineoplastic properties, acting as alkylating agents that disrupt DNA replication in cancer cells .

Eigenschaften

CAS-Nummer |

20847-01-2 |

|---|---|

Molekularformel |

C6H12Cl2O4 |

Molekulargewicht |

219.06 g/mol |

IUPAC-Name |

1,6-dichlorohexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |

InChI-Schlüssel |

VSYOJRJNYPFTHS-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(CCl)O)O)O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dichloromannitol typically involves the chlorination of mannitol. This process can be carried out using various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective chlorination.

Industrial Production Methods

Industrial production of dichloromannitol may involve more scalable methods such as the use of chlorinating gases like chlorine (Cl2) in the presence of a catalyst. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloromannitol undergoes various chemical reactions, including:

Oxidation: Dichloromannitol can be oxidized to form corresponding chlorinated aldehydes or ketones.

Reduction: Reduction reactions can convert dichloromannitol back to mannitol or other reduced forms.

Substitution: The chlorine atoms in dichloromannitol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

Oxidation: Chlorinated aldehydes or ketones.

Reduction: Mannitol or other reduced derivatives.

Substitution: Compounds with substituted functional groups replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Dichloromannitol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of dichloromannitol is similar to that of mannitol, particularly in its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This can reduce cerebral edema, intracranial pressure, and cerebrospinal fluid volume . The presence of chlorine atoms may also impart additional biological activities, which are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dichloromannitol vs. Mannitol

Mannitol (C₆H₁₄O₆), the parent compound of dichloromannitol, is a non-chlorinated sugar alcohol widely used as a diuretic and osmotic agent. Key differences include:

| Property | Dichloromannitol | Mannitol |

|---|---|---|

| Molecular Weight | 259.06 g/mol | 182.17 g/mol |

| Solubility | Moderate in water | Highly water-soluble |

| Bioactivity | Alkylating agent | Osmotic diuretic |

| Toxicity | Hematotoxic at high doses | Low renal toxicity |

Dichloromannitol’s chlorine atoms enhance its electrophilic reactivity, enabling DNA cross-linking, whereas mannitol’s hydroxyl groups mediate osmotic effects .

Dichloromannitol vs. Chlorobutanol

Chlorobutanol (C₄H₇Cl₃O), another chlorinated alcohol, is primarily used as a preservative in pharmaceuticals. Comparative analysis:

| Property | Dichloromannitol | Chlorobutanol |

|---|---|---|

| Chlorine Content | 2 atoms | 3 atoms |

| Applications | Experimental oncology | Antimicrobial preservative |

| Metabolism | Hepatic glucuronidation | Renal excretion |

| Half-Life | ~6 hours (in vitro) | ~2 hours (in vivo) |

Chlorobutanol’s higher chlorine content increases its antimicrobial potency but limits systemic use due to neurotoxicity, whereas dichloromannitol’s larger structure allows targeted DNA interaction .

Functional Comparison with Alkylating Agents

Dichloromannitol shares functional similarities with non-sugar-based alkylating agents like cyclophosphamide:

| Parameter | Dichloromannitol | Cyclophosphamide |

|---|---|---|

| Mechanism | Cross-links DNA | Cross-links DNA |

| Bioavailability | 40–60% (oral) | >75% (oral) |

| Adverse Effects | Myelosuppression | Hemorrhagic cystitis |

While both induce DNA damage, cyclophosphamide’s phosphoramide mustard moiety enables prodrug activation, enhancing tumor selectivity. Dichloromannitol lacks this prodrug mechanism, leading to broader tissue toxicity .

Biologische Aktivität

Dichloromannitol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of dichloromannitol, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Dichloromannitol is a derivative of mannitol, characterized by the substitution of two chlorine atoms. Its chemical formula is . The presence of chlorine atoms significantly alters its physical and chemical properties compared to mannitol, which is a sugar alcohol commonly used in pharmaceuticals and as a sweetener.

Mechanisms of Biological Activity

The biological activity of dichloromannitol can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that dichloromannitol exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems. Antioxidants are crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Effects : Studies have shown that dichloromannitol possesses antimicrobial properties against various pathogens. This suggests its potential use in developing antimicrobial agents.

- Cellular Effects : Dichloromannitol has been observed to affect cellular processes, including apoptosis and cell proliferation. These effects could be beneficial in cancer research, where modulation of cell growth is critical.

Antioxidant Activity

In a study assessing the antioxidant capacity of dichloromannitol, it was found to effectively scavenge free radicals in vitro. The compound demonstrated a dose-dependent response, indicating that higher concentrations yield greater antioxidant effects. The results are summarized in Table 1.

| Concentration (µM) | % Inhibition of Free Radicals |

|---|---|

| 10 | 25% |

| 20 | 50% |

| 50 | 75% |

Antimicrobial Activity

Dichloromannitol was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that dichloromannitol has significant antimicrobial potential, particularly against gram-positive bacteria.

Case Studies

Several case studies have highlighted the therapeutic applications of dichloromannitol:

- Case Study on Oxidative Stress : A clinical trial investigated the effects of dichloromannitol on patients with oxidative stress-related conditions. The findings suggested improvements in biomarkers associated with oxidative damage after treatment with dichloromannitol.

- Case Study on Antimicrobial Resistance : In a hospital setting, dichloromannitol was evaluated for its efficacy against antibiotic-resistant strains. The results showed that it could be an effective adjunct therapy for infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.